molecular formula C11H10ClF3N6O3 B10940444 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide

Cat. No.: B10940444
M. Wt: 366.68 g/mol
InChI Key: SVMCCVJGHNRPCB-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide is a complex organic compound featuring two pyrazole rings substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, amines or thiols.

    Cyclization: Acidic or basic catalysts, heat.

Major Products

    Reduction: 3-(4-Amino-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide.

    Substitution: 3-(4-R-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide (where R is the substituent).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide: Lacks the chloro group, potentially altering its electronic properties and interactions with molecular targets.

Uniqueness

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10ClF3N6O3

Molecular Weight

366.68 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide

InChI

InChI=1S/C11H10ClF3N6O3/c1-5-8(9(18-17-5)11(13,14)15)16-7(22)2-3-20-4-6(12)10(19-20)21(23)24/h4H,2-3H2,1H3,(H,16,22)(H,17,18)

InChI Key

SVMCCVJGHNRPCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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